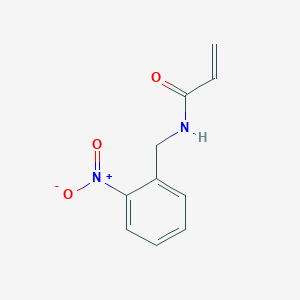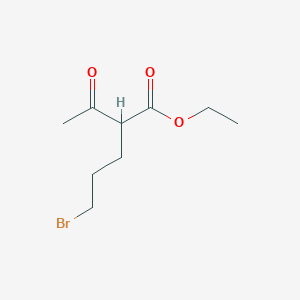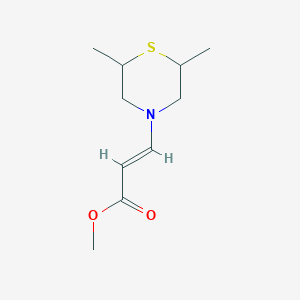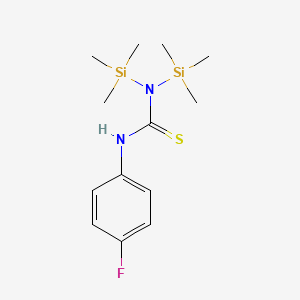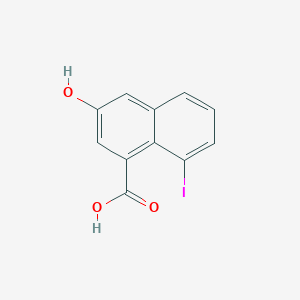
3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7IO3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 3rd position, an iodine atom at the 8th position, and a carboxylic acid group at the 1st position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid typically involves the iodination of 3-hydroxy-1-naphthoic acid. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxy-1-naphthoic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 3-oxo-8-iodo-naphthalene-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-naphthoic acid.
Substitution: Formation of 3-hydroxy-8-substituted-naphthalene-1-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate the formation of reactive intermediates, enhancing the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-1-naphthoic acid: Lacks the iodine atom, resulting in different reactivity and applications.
8-Iodo-1-naphthoic acid:
3-Hydroxy-8-bromo-naphthalene-1-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
Uniqueness: 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H7IO3 |
|---|---|
Molekulargewicht |
314.08 g/mol |
IUPAC-Name |
3-hydroxy-8-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7IO3/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5,13H,(H,14,15) |
InChI-Schlüssel |
JZXYNHYJPDLRHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2C(=C1)I)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


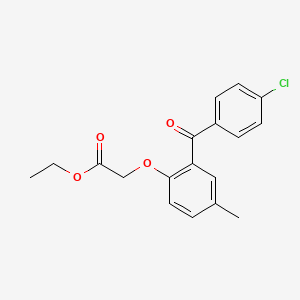
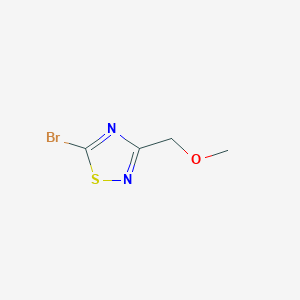
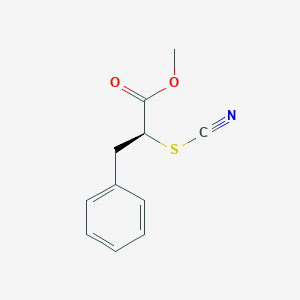
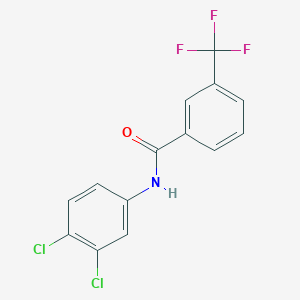
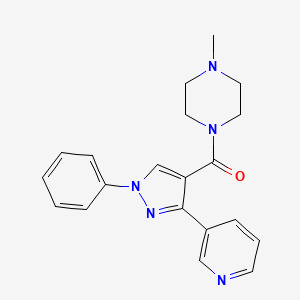
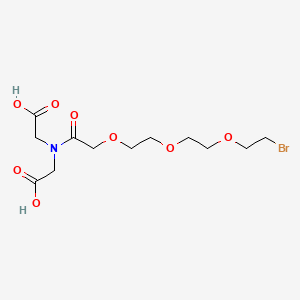
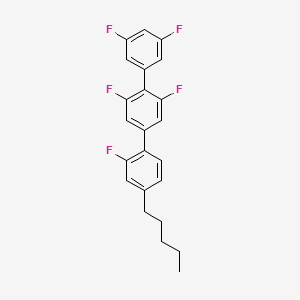
![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)
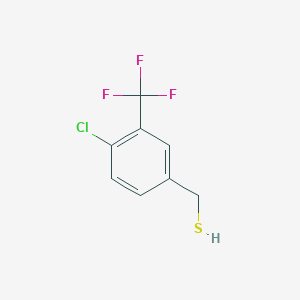
![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
